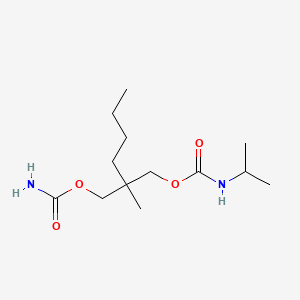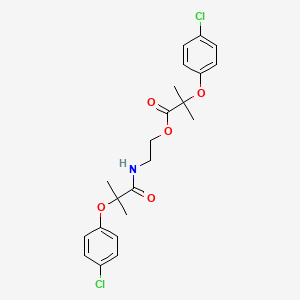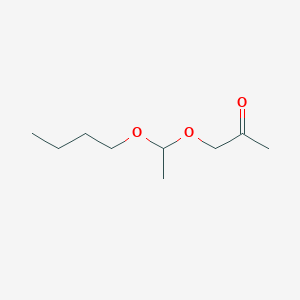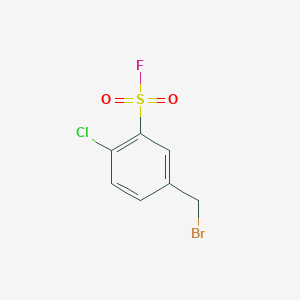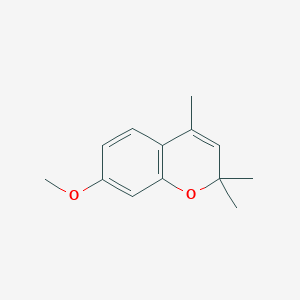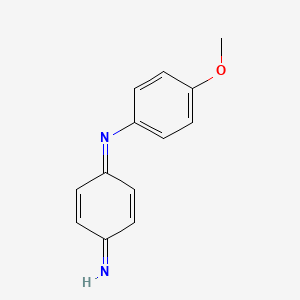
(3E)-3-Propyl-3-hepten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-Propyl-3-hepten-2-one: is an organic compound characterized by its unique structure, which includes a heptenone backbone with a propyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-Propyl-3-hepten-2-one typically involves the aldol condensation of propanal with heptanal, followed by dehydration to form the desired enone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: (3E)-3-Propyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted enones or alkanes.
Scientific Research Applications
Chemistry: (3E)-3-Propyl-3-hepten-2-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-Propyl-3-hepten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to various biological effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.
Comparison with Similar Compounds
- (3E)-3-Butyl-3-hepten-2-one
- (3E)-3-Pentyl-3-hepten-2-one
- (3E)-3-Hexyl-3-hepten-2-one
Uniqueness: (3E)-3-Propyl-3-hepten-2-one is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and applications in various fields.
Properties
CAS No. |
32064-69-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-propylhept-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-4-6-8-10(7-5-2)9(3)11/h8H,4-7H2,1-3H3 |
InChI Key |
AUXPFOMJVMFAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


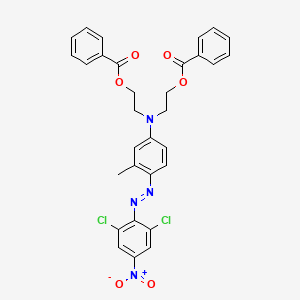
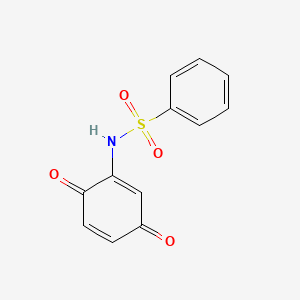
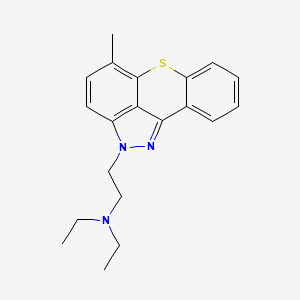
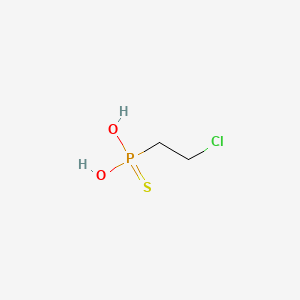
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
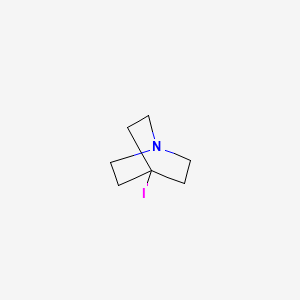
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)

